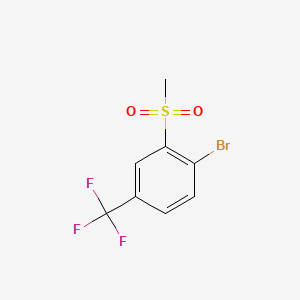

1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene

Übersicht

Beschreibung

1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3O2S. This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene typically involves the bromination of 2-(methylsulfonyl)-4-(trifluoromethyl)benzene. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 2-(methylsulfonyl)-4-(trifluoromethyl)aniline, 2-(methylsulfonyl)-4-(trifluoromethyl)thiophenol, and 2-(methylsulfonyl)-4-(trifluoromethyl)phenol.

Oxidation Reactions: Products include sulfone derivatives such as 2-(methylsulfonyl)-4-(trifluoromethyl)benzenesulfonic acid.

Reduction Reactions: Products include difluoromethyl and monofluoromethyl derivatives of the parent compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a bromine atom, a methylsulfonyl group, and a trifluoromethyl group attached to a benzene ring. These substituents impart unique chemical properties:

- Bromine : Provides sites for nucleophilic substitution reactions.

- Methylsulfonyl group : Enhances solubility and stability.

- Trifluoromethyl group : Increases lipophilicity, affecting biological interactions.

Organic Synthesis

1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene serves as a versatile building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles to form new compounds.

- Catalytic Reactions : Employed in reactions such as protodeboronation of alkyl boronic esters, facilitating the formation of carbon-carbon bonds.

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Formation of diverse organic derivatives |

| Catalytic Protodeboronation | Reaction with alkyl boronic esters | Efficient carbon-carbon bond formation |

Medicinal Chemistry

Research indicates potential biological activities associated with this compound, particularly regarding its interaction with biological targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. By inhibiting COX-2, it may reduce the production of pro-inflammatory mediators.

- Anticancer Activity : Preliminary studies suggest that it could exhibit anticancer properties through modulation of cellular pathways .

| Biological Target | Mechanism of Action | Potential Application |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inhibition leads to reduced inflammation | Pain relief and anti-inflammatory drugs |

| Cellular Pathways | Modulation affects proliferation and apoptosis | Cancer therapeutics |

Material Science

The compound is also explored for its utility in developing advanced materials:

- Polymers and Coatings : Its chemical structure allows for the production of materials with enhanced properties such as thermal stability and chemical resistance. This application is particularly relevant in industries requiring durable materials.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on COX-2 using various concentrations. The results indicated a dose-dependent inhibition, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Organic Synthesis Applications

In a synthetic route involving the compound, researchers successfully synthesized a series of biologically active derivatives by applying nucleophilic substitution reactions. The resulting compounds demonstrated enhanced lipophilicity and biological activity.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the trifluoromethyl group can participate in electrophilic aromatic substitution reactions, while the methylsulfonyl group can undergo nucleophilic attack. These interactions lead to the formation of various intermediates and products, which can exert biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Bromo-2-(methylsulfonyl)benzene

- 1-Bromo-2-(trifluoromethyl)benzene

- 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene

Uniqueness

1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene is unique due to the presence of both a methylsulfonyl group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Biologische Aktivität

1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene (CAS No. 1215205-98-3) is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C8H6BrF3O2S

- Molecular Weight : 303.09 g/mol

- Functional Groups : Bromine, trifluoromethyl, and methylsulfonyl groups contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom allows for halogen bonding, while the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.

Interaction with Biological Molecules

The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been screened against various cancer cell lines, showing promising results.

The compound's mechanism of action in cancer cells may involve induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition Studies

In addition to its anticancer activity, this compound has been evaluated for its ability to inhibit specific enzymes:

These findings suggest that the compound could be valuable in treating conditions related to these enzymatic pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Study on Anticancer Activity :

- A study assessed the compound's effects on multiple cancer cell lines, demonstrating significant cytotoxicity and potential for further development as an anticancer agent. The study utilized a combination of in vitro assays to evaluate cell viability and apoptosis induction.

- Reference: MDPI publication on novel compounds with anticancer profiles .

- Mechanistic Insights :

- Enzymatic Activity Assessment :

Eigenschaften

IUPAC Name |

1-bromo-2-methylsulfonyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2S/c1-15(13,14)7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYNJDBXYVHXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682106 | |

| Record name | 1-Bromo-2-(methanesulfonyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-98-3 | |

| Record name | 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(methanesulfonyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.